Tetrahydro-2H-thiopyran-4-ol
Overview
Description
Tetrahydro-2H-thiopyran-4-ol is a sulfur-containing heterocyclic building block . It is a solid substance at 20 degrees Celsius .
Synthesis Analysis
Tetrahydro-2H-thiopyran-4-ol can be synthesized from tetrahydrothiopyran-4-one . It participates in the synthesis of 4-hydroxyl-1-methyltetrahydrothiopyranium iodide .Molecular Structure Analysis
The molecular formula of Tetrahydro-2H-thiopyran-4-ol is C5H10OS, and its molecular weight is 118.19 . The 3D chemical structure of Tetrahydro-2H-thiopyran-4-ol is based on the ball-and-stick model .Chemical Reactions Analysis
Tetrahydro-2H-thiopyran-4-ol participates in the synthesis of 4-hydroxyl-1-methyltetrahydrothiopyranium iodide .Physical And Chemical Properties Analysis
Tetrahydro-2H-thiopyran-4-ol is a solid substance at 20 degrees Celsius . . The melting point is between 48.0 to 52.0 °C .Scientific Research Applications
Tetrahydro-4H-thiopyran-4-one, a related compound, has been synthesized and used as a reagent for the introduction of thiopyran into other compounds (Ward et al., 2007).
Semirigid tetrahydro-4H-thiopyran end-capped oligo(cyclohexylidenes) have been studied for their ability to form self-assembled monolayers on gold substrates, showing applications in surface chemistry (Dabirian et al., 2005).
In the field of organic chemistry, the Barton-Kellogg olefination reaction involving tetrahydro-4H-thiopyran-4-thione was studied theoretically to understand its kinetics and mechanism (Seif et al., 2022).
An innovative [1+1+1+1+1+1] annulation process was developed for constructing tetrahydro-2H-thiopyran 1,1-dioxides, showcasing its potential in complex organic synthesis (Chen et al., 2022).
The crystal structure of a tetrahydro-2H-thiopyran compound was analyzed, revealing insights into its molecular geometry, which is crucial for understanding its chemical properties (Thiruvalluvar et al., 2008).
The electrochemical reduction of tetraactivated 4H-thiopyrans was studied, leading to insights into the production of dihydrothiopyran derivatives, important in the development of new electrochemical synthesis methods (Rondeau et al., 1996).
Research on the photoisomerization kinetics of tetrasubstituted 2,4,4,6-tetraaryl-4H-thiopyrans provided valuable information on the influence of electron-donating groups on photochemical reactions (Taghizadeh & Pirelahi, 2001).
The proline-catalyzed asymmetric aldol reactions of tetrahydro-4H-thiopyran-4-one with aldehydes were explored, showing its potential in stereoselective synthesis (Ward & Jheengut, 2004).
properties
IUPAC Name |
thian-4-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10OS/c6-5-1-3-7-4-2-5/h5-6H,1-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YODQQARABJQLIP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCC1O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40341863 | |
Record name | Tetrahydro-2H-thiopyran-4-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40341863 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
118.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tetrahydro-2H-thiopyran-4-ol | |
CAS RN |
29683-23-6 | |
Record name | Tetrahydro-2H-thiopyran-4-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40341863 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | TETRAHYDRO-2H-THIOPYRAN-4-OL | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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